4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in critical biological processes, such as shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor to many important biomolecules . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazolo core and have been studied for their antitubercular activity.
1,2,4-triazolo[4,3-a]quinoxalines: These derivatives are known for their DNA intercalation activities and potential anticancer properties.
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol: This compound has a similar triazolo structure and is used in various chemical and biological studies.
Uniqueness
4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C23H20N6O3S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H20N6O3S/c1-15-18-7-3-4-8-19(18)22-26-27-23(29(22)28-15)20-12-17(9-10-21(20)32-2)33(30,31)25-14-16-6-5-11-24-13-16/h3-13,25H,14H2,1-2H3 |
InChI Key |
HZSLGTNGWIZFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCC4=CN=CC=C4)OC)C5=CC=CC=C15 |
Origin of Product |
United States |
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